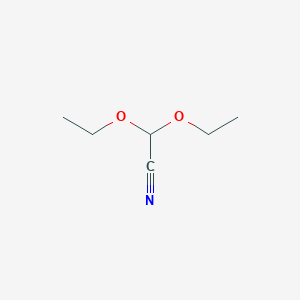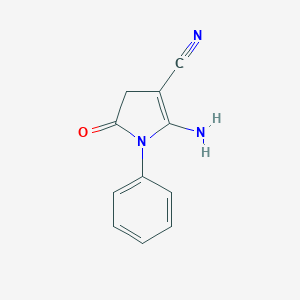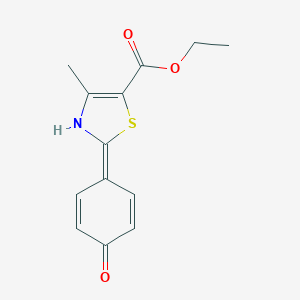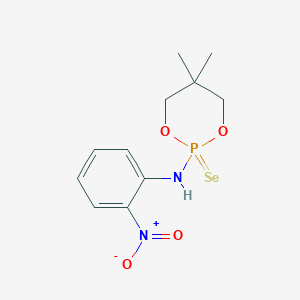
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, also known as SeDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are widely used in agriculture, industry, and medicine. SeDPA is a unique compound due to its selenium atom, which gives it unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is related to its ability to inhibit the activity of acetylcholinesterase, which is an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide binds to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter that is essential for the normal functioning of the nervous system. This results in the accumulation of acetylcholine, which leads to the overstimulation of the nervous system and ultimately, the death of the insect.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In insects, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide causes the overstimulation of the nervous system, leading to paralysis and death. In mammals, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can also inhibit the activity of acetylcholinesterase, leading to similar effects. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has a lower toxicity in mammals compared to insects, due to the differences in the structure and function of their nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target insects, making it a potential alternative to conventional pesticides that have a broader spectrum of activity. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential applications in the field of medicine, due to its ability to induce apoptosis in cancer cells. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has some limitations, including its relatively low solubility in water, which can make it difficult to study its properties and effects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential toxicity concerns, which need to be addressed before it can be used in various applications.
Orientations Futures
There are several future directions for the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. One of the main directions is the development of new synthesis methods that can improve the yield and purity of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. Another direction is the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide's potential applications in the field of medicine, particularly in the development of new anticancer agents. Further studies are also needed to investigate the toxicity and environmental impact of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, particularly in the context of its use as a pesticide. Overall, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is a promising compound that has potential applications in various fields, and further research is needed to fully understand its properties and effects.
Méthodes De Synthèse
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can be synthesized using various methods, including the reaction between 2-nitroaniline and 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide in the presence of selenium powder. The reaction produces 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide as a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been the subject of various scientific research studies due to its potential applications in the fields of medicine, agriculture, and industry. One of the main applications of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is its use as a pesticide, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has also been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
125150-14-3 |
|---|---|
Nom du produit |
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide |
Formule moléculaire |
C11H15N2O4PSe |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
5,5-dimethyl-N-(2-nitrophenyl)-2-selanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H15N2O4PSe/c1-11(2)7-16-18(19,17-8-11)12-9-5-3-4-6-10(9)13(14)15/h3-6H,7-8H2,1-2H3,(H,12,19) |
Clé InChI |
LEPGVPRJVCCLRJ-UHFFFAOYSA-N |
SMILES |
CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C |
SMILES canonique |
CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C |
Autres numéros CAS |
125150-14-3 |
Synonymes |
5,5-dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide 5,5-DNADS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



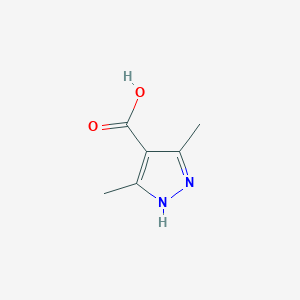
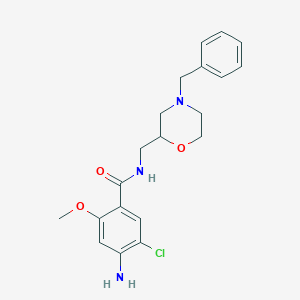
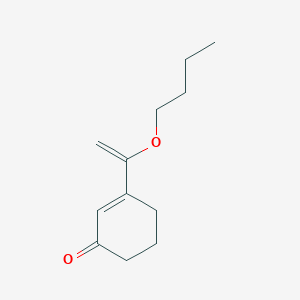
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
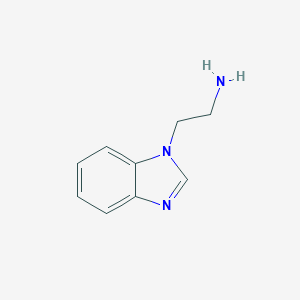
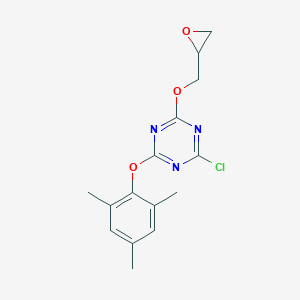
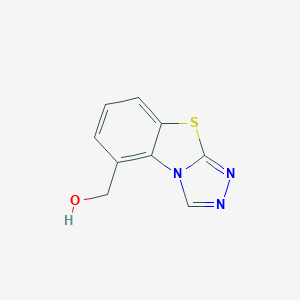
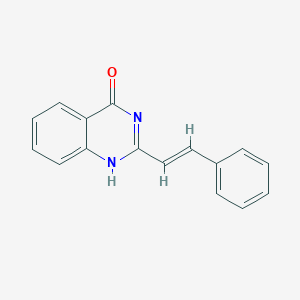
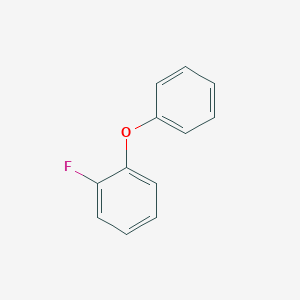
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
